4-(Nonyloxy)phenyl 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nonyloxy)phenyl 4-propoxybenzoate is an organic compound that belongs to the class of liquid crystalline materials. These materials exhibit unique properties that make them valuable in various scientific and industrial applications. The compound is characterized by its long alkyl chains and aromatic core, which contribute to its liquid crystalline behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)phenyl 4-propoxybenzoate typically involves the esterification of 4-(nonyloxy)phenol with 4-propoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nonyloxy)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Nonyloxy)phenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other liquid crystalline materials.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4-(Nonyloxy)phenyl 4-propoxybenzoate is primarily related to its liquid crystalline properties. The compound can align itself in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered phases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Nonyloxy)benzoic acid
- 4-(Nonyloxy)phenyl 4-methoxybenzoate
- 4-(Nonyloxy)phenyl 4-butoxybenzoate
Uniqueness
4-(Nonyloxy)phenyl 4-propoxybenzoate is unique due to its specific combination of alkyl chains and aromatic core, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline behavior and makes it particularly suitable for applications in optoelectronics and materials science .
Eigenschaften
CAS-Nummer |
61313-94-8 |
---|---|
Molekularformel |
C25H34O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(4-nonoxyphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-20-28-23-15-17-24(18-16-23)29-25(26)21-11-13-22(14-12-21)27-19-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI-Schlüssel |
BYXOPAPGTGIQRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.